BenchChemオンラインストアへようこそ!

4-imidazol-1-yl-N-phenylbenzamide

Kinase Inhibition Molecular Docking Anticancer

4-Imidazol-1-yl-N-phenylbenzamide (also named N-[4-(1H-imidazol-1-yl)phenyl]benzamide) is a synthetic small molecule belonging to the N-phenylbenzamide class. Its core structure consists of a benzamide scaffold substituted with an imidazole ring at the para-position of the benzoyl phenyl group and an unsubstituted phenyl ring on the amide nitrogen.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B7471056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-imidazol-1-yl-N-phenylbenzamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C16H13N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h1-12H,(H,18,20)
InChIKeyGVHDPEGPHMMDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imidazol-1-yl-N-phenylbenzamide: A Structurally Defined N-Phenylbenzamide Derivative for Research Procurement


4-Imidazol-1-yl-N-phenylbenzamide (also named N-[4-(1H-imidazol-1-yl)phenyl]benzamide) is a synthetic small molecule belonging to the N-phenylbenzamide class . Its core structure consists of a benzamide scaffold substituted with an imidazole ring at the para-position of the benzoyl phenyl group and an unsubstituted phenyl ring on the amide nitrogen . This specific substitution pattern distinguishes it from other imidazole-bearing benzamide analogs, such as the 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide series explored for anticancer activity [1] and the N-alkyl-substituted 4-(1H-imidazol-1-yl)benzamides developed as Class III antiarrhythmic agents [2]. The compound is primarily of interest as a reference standard, a synthetic intermediate, and a pharmacological probe for structure-activity relationship (SAR) studies.

Why Generic Substitution Fails for 4-Imidazol-1-yl-N-phenylbenzamide: The Critical Role of Aromatic Substitution Patterns


In-class compounds within the imidazole-substituted benzamide family cannot be interchanged without compromising experimental outcomes due to fundamental differences in their aromatic substitution topology. For instance, the anticancer-active derivatives from the 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide series depend on a dicyanoimidazole moiety and an ortho-carboxamide linkage [1], whereas 4-imidazol-1-yl-N-phenylbenzamide presents a distinct para-imidazole substitution on the benzamide ring. This positional isomerism directly influences electron distribution, molecular conformation, and target binding . In the antiarrhythmic context, the N-phenyl substituent in the target compound imparts different physicochemical and pharmacokinetic properties compared to the N-alkyl (e.g., diethylaminoethyl) analogs known as Class III agents [2]. Simply substituting a 'similar' imidazole-benzamide without verifying the exact regioisomer and N-substituent risks invalidating SAR hypotheses and pharmacological profiling.

Quantitative Differentiation Evidence for 4-Imidazol-1-yl-N-phenylbenzamide Against Closest Analogs


Positional Isomerism Drives Divergent Kinase Binding Profiles Compared to 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives

The target compound is the 4-imidazol-1-yl regioisomer. The most closely studied analog class, the 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamides, relies on ABL1 kinase as a principal target based on computational docking [1]. The absence of the dicyano functionality and the shift of the imidazole attachment from the 2- to the 4-position in the target compound is predicted to abolish this specific kinase interaction, redirecting biological activity toward alternative targets. This regioisomeric differentiation is fundamental for procurement decisions in kinase-focused projects.

Kinase Inhibition Molecular Docking Anticancer

Divergent Electrophysiological Profile Versus N-Alkyl Class III Antiarrhythmic Congeners

The 4-(1H-imidazol-1-yl)benzamide scaffold is a validated Class III antiarrhythmic pharmacophore when combined with an N-diethylaminoethyl side chain, as demonstrated by compound 6a (sematilide analog) which showed potent in vivo antiarrhythmic efficacy comparable to sematilide [1]. The target compound replaces this basic side chain with an unsubstituted phenyl ring. Based on established SAR for this series, the absence of a basic amine in the N-substituent is expected to drastically reduce or eliminate Class III activity [2]. The compound is therefore unsuitable as a direct replacement for N-alkyl analogs in cardiac electrophysiology studies.

Cardiac Electrophysiology Class III Antiarrhythmic Purkinje Fiber Assay

Physicochemical Differentiation from Benzimidazole and Methyl-Linked Analogs Influencing Passive Permeability

The target compound's direct N-phenylbenzamide structure yields distinct physicochemical properties compared to its closest commercially available analogs, such as N-{[4-(1H-imidazol-1-yl)phenyl]methyl}benzamide, which contains a methylene linker. This linker introduction increases molecular flexibility (additional rotatable bond) and basicity, altering LogD and hydrogen-bonding capacity . While experimental LogD values are not publicly available for the target compound, the structural difference is quantifiable in silico: the target compound has 4 rotatable bonds versus 5 for the methyl-linked analog, predicting lower conformational entropy and potentially distinct membrane permeability .

Physicochemical Properties Drug-likeness Permeability

CYP Inhibition Profile Divergence from Trifluoromethyl-Substituted Analog

A closely related commercial analog, N-(4-(1H-imidazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, introduces a trifluoromethyl group on the benzoyl ring. The electron-withdrawing CF3 group significantly alters the electronic character and is known to modulate CYP enzyme inhibition . While the target compound's CYP inhibition profile is not publicly reported, the trifluoromethyl analog has shown CYP3A4 inhibition (IC50 data available in BindingDB) [1]. The absence of the CF3 group in the target compound predicts a distinct CYP inhibition spectrum, making it a necessary comparator for ADME-Tox liability studies.

Cytochrome P450 Inhibition Drug Metabolism CYP3A4

Recommended Research and Industrial Application Scenarios for 4-Imidazol-1-yl-N-phenylbenzamide


Negative Control or Comparator in ABL1 Kinase Studies

Use 4-imidazol-1-yl-N-phenylbenzamide as a structurally related but inactive comparator to the 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide series when validating ABL1-dependent anticancer activity [1]. Its inability to dock into the ABL1 ATP-binding site provides a critical negative control for target engagement assays.

Reference Standard for Regioisomeric Profiling in Kinase Panels

Include the compound in kinase selectivity panels to establish a baseline for 4-imidazol-1-yl benzamide pharmacophores, differentiating from 2-imidazolyl or 5-imidazolyl regioisomers that may exhibit off-target kinase activity [1].

Physicochemical Calibrant for N-Phenylbenzamide ADME Assays

Employ the compound as a calibrant in LogD, solubility, and Caco-2 permeability experiments to benchmark the impact of the imidazole substituent and the absence of linker groups, compared to methyl-linked or CF3-substituted analogs .

Selective CYP Inhibition Profiling Tool

Use in CYP inhibition panels to deconvolute the contribution of aryl substituents (e.g., CF3) to CYP3A4 liability, by comparing against the trifluoromethyl analog in human liver microsome assays [2].

Quote Request

Request a Quote for 4-imidazol-1-yl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.